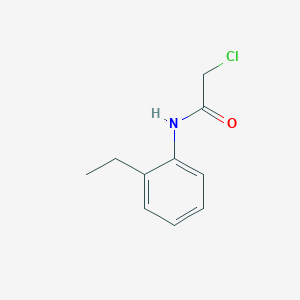

2-chloro-N-(2-ethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMPLBMTRHGDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326851 | |

| Record name | 2-chloro-N-(2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57503-02-3 | |

| Record name | 2-chloro-N-(2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of 2 Chloro N 2 Ethylphenyl Acetamide Action in Biological Systems

Primary Mechanism of Action: Inhibition of Nascent Protein Biosynthesis

Some sources suggest that the mechanism of action for chloroacetamide herbicides, such as the related compound acetochlor (B104951), involves the inhibition of protein synthesis in susceptible plants after absorption through the shoots and roots. However, the predominant and most extensively documented primary mechanism of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. Chloroacetamides are known to act as alkylating agents that can bind to various proteins, which may contribute to a broader disruption of cellular processes. The electrophilic nature of these herbicides allows them to damage proteins through nucleophilic substitution, potentially leading to protein misfolding and compromising cellular integrity.

Impact on Nucleic Acid Synthesis: Secondary Effects

Current scientific literature does not provide significant evidence to suggest that a primary or secondary mechanism of action for 2-chloro-N-(2-ethylphenyl)acetamide or related chloroacetamide herbicides is the direct inhibition of nucleic acid synthesis. Genotoxicity studies on some chloroacetamides and their metabolites have indicated the potential for DNA damage through the induction of reactive oxygen species (ROS), which can cause strand breaks. However, this is generally considered an indirect consequence of cellular stress and toxicity rather than a targeted inhibition of DNA or RNA synthesis pathways.

Disruption of Cell Division and Elongation Processes

The most well-established mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases. This inhibition disrupts the biosynthesis of fatty acids with 20 or more carbons, which are essential components for several crucial plant structures and processes.

Key Research Findings on VLCFA Inhibition by Chloroacetamides:

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of VLCFA-synthase | Prevents the condensation of a C2-unit from malonyl-CoA with CoA-activated fatty acids. | |

| Disruption of Cell Membrane Formation | Lack of VLCFAs impairs the formation of new cell membranes required for cell growth. | |

| Inhibition of Cell Division | The inability to form new cellular components, like membranes, leads to a halt in cell division. | |

| Impaired Seedling Growth | Affects susceptible weeds before or shortly after emergence by inhibiting the development of emerging shoots and roots. |

This disruption of VLCFA synthesis ultimately prevents the formation of new cells, thereby inhibiting the growth and elongation of roots and shoots, leading to the death of susceptible seedlings. Injury symptoms in grasses often include the failure of the shoot to emerge from the coleoptile, resulting in a "buggy-whip" appearance.

Effects on Plant Physiological Processes

The inhibition of VLCFA biosynthesis by chloroacetamides has significant downstream consequences for plant metabolism. The lack of these essential fatty acids results in a deficiency of lipids and proteins necessary for normal plant development. Furthermore, chloroacetamides can act as alkylating agents, capable of binding to proteins that contain sulfhydryl (-SH) groups. This covalent binding can alter protein structure and function, thereby interfering with various metabolic processes that require coenzyme A. Studies on the related herbicide S-metolachlor have shown that its application can lead to a dose-dependent decrease in the activity of soil enzymes such as dehydrogenase and protease, indicating a broader impact on protein-mediated processes in the environment.

There is currently a lack of direct scientific evidence demonstrating that this compound or other chloroacetamide herbicides specifically inhibit the activity of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) or other key photosynthetic enzymes as a primary mode of action. While some herbicides directly target photosynthesis, the herbicidal activity of chloroacetamides is primarily attributed to the inhibition of VLCFA synthesis.

The inhibition of amino acid synthesis or activation is a known mechanism for other classes of herbicides, such as sulfonylureas and imidazolinones, which target the acetolactate synthase (ALS) enzyme. However, this is not a recognized mechanism of action for chloroacetamide herbicides. The biological effects of this compound are linked to the disruption of lipid synthesis rather than the pathways involved in amino acid activation and biosynthesis.

Herbicide Selectivity and Differential Responses in Plant Species

The selective toxicity of chloroacetamide herbicides, including the metabolic precursor to this compound, is a critical factor in their efficacy for weed control in agriculture. This selectivity is not typically due to differences in the target site of action but is overwhelmingly attributed to the differential metabolic capacity between tolerant crop species and susceptible weed species. Tolerant plants possess robust detoxification mechanisms that rapidly metabolize the herbicide into non-toxic conjugates, whereas susceptible plants lack this rapid metabolic defense, leading to phytotoxicity.

The primary mechanism conferring tolerance to chloroacetamide herbicides is the rapid conjugation of the herbicide molecule with endogenous thiols, principally glutathione (B108866) (GSH) or, in some legumes, homoglutathione (hGSH). This detoxification reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The resulting conjugate is no longer phytotoxic and is subsequently compartmentalized within the plant cell, typically in the vacuole, and further metabolized.

In tolerant species, such as corn, the rate of this GST-mediated conjugation is significantly higher than in susceptible species. This rapid detoxification prevents the herbicide from reaching its molecular target and accumulating to toxic levels. Conversely, in susceptible weeds, the slower rate of metabolism allows the active herbicide to inhibit very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development, ultimately leading to cell death and plant mortality.

Research on acetochlor, the direct precursor to this compound, has demonstrated this principle of differential metabolism across a range of plant species. Tolerant crop species consistently exhibit a greater ability to metabolize the herbicide compared to susceptible weed species. This difference in metabolic rate is a key determinant of the herbicide's selective action.

The following table illustrates the differential metabolism of acetochlor in various plant species, highlighting the correlation between the rate of metabolism and the plant's tolerance to the herbicide.

Table 1: Differential Metabolism of Acetochlor in Tolerant and Susceptible Plant Species

| Plant Species | Common Name | Tolerance Level | Primary Conjugate | Relative Rate of Metabolism |

| Zea mays | Corn | Tolerant | Glutathione | High |

| Glycine max | Soybean | Tolerant | Homoglutathione | High |

| Sorghum bicolor | Sorghum | Tolerant | Glutathione | Moderate to High |

| Triticum aestivum | Wheat | Moderately Tolerant | Glutathione | Moderate |

| Phaseolus aureus | Mung Bean | Tolerant | Homoglutathione | High |

| Ipomoea purpurea | Tall Morningglory | Susceptible | Glutathione | Low |

| Xanthium pensylvanicum | Common Cocklebur | Susceptible | Glutathione | Low |

| Abutilon theophrasti | Velvetleaf | Susceptible | Glutathione | Low |

| Cassia obtusifolia | Sicklepod | Susceptible | Glutathione | Low |

| Sesbania exaltata | Hemp Sesbania | Susceptible | Glutathione | Low |

This table is generated based on findings related to acetochlor metabolism, which is directly relevant to the selectivity of its metabolite, this compound.

The activity of GST enzymes is a critical factor in the differential response of plant species. Tolerant species not only have higher basal levels of GST activity but can also induce the expression of specific GST isozymes in response to herbicide exposure. This induction further enhances their detoxification capacity.

The following table provides a comparative overview of the key factors contributing to the differential responses between tolerant and susceptible plant species to chloroacetamide herbicides.

Table 2: Comparison of Factors Influencing Differential Responses to Chloroacetamide Herbicides

| Factor | Tolerant Plant Species | Susceptible Plant Species |

| Metabolism Rate | Rapid detoxification | Slow detoxification |

| Primary Metabolic Pathway | Conjugation with glutathione (GSH) or homoglutathione (hGSH) | Limited conjugation with GSH |

| Key Enzyme Activity | High levels of Glutathione S-transferases (GSTs) | Low levels of Glutathione S-transferases (GSTs) |

| Herbicide Accumulation | Low accumulation of active herbicide at the target site | High accumulation of active herbicide at the target site |

| Physiological Outcome | Normal growth and development | Inhibition of growth, phytotoxicity, and mortality |

Environmental Fate and Transport Dynamics of 2 Chloro N 2 Ethylphenyl Acetamide

Degradation Pathways in Environmental Compartments

The breakdown of 2-chloro-N-(2-ethylphenyl)acetamide in the environment occurs through several key pathways, including microbial biodegradation, photodegradation, and chemical hydrolysis. The efficiency of these degradation routes is significantly influenced by a range of environmental factors.

Microbial Biodegradation Kinetics and Rates

Microbial activity is a primary driver in the degradation of this compound in soil and aquatic environments. Certain microorganisms can utilize this compound as a source of carbon and energy, breaking it down into simpler, less harmful substances.

For instance, studies on the related chloroacetamide herbicide butachlor (B1668075) have shown that its degradation can be significantly accelerated by specific bacterial strains. For example, the introduction of Catellibacterium caeni sp. nov DCA-1T into both sterile and non-sterile soils resulted in a 57.2% to 90.4% removal of a 50 mg/kg concentration of butachlor within five days, a substantial increase compared to the 5.4% to 36% degradation observed in uninoculated control soils. researchgate.net Similarly, Bacillus cereus strain DC-1 has demonstrated high efficiency, degrading 87.06% of butachlor under optimal conditions. nih.gov The degradation of butachlor by this strain is hypothesized to involve initial deoxygenation to form 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide, followed by N-demethylation to yield 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), and finally conversion to 2,6-diethylphenol. nih.gov

The rate of microbial degradation is concentration-dependent. Research on a Pseudomonas sp. strain But2, which degrades butachlor, indicated that the specific degradation rate increased at concentrations between 0.01-0.1 mM and did not significantly change at higher concentrations. researchgate.net This suggests that at lower concentrations, the availability of the compound is a limiting factor for microbial degradation.

The table below summarizes the degradation rates of butachlor by different microbial strains, providing an insight into the potential biodegradation kinetics of structurally similar compounds like this compound.

| Microbial Strain | Initial Concentration | Degradation | Time Frame |

| Catellibacterium caeni sp. nov DCA-1T | 50 mg/kg | 57.2% - 90.4% | 5 days |

| Bacillus cereus strain DC-1 | Not specified | 87.06% | Not specified |

| Pseudomonas sp. strain But2 | 0.01-0.1 mM | Increased specific degradation | Not specified |

| Catelibacterium caeni sp. DCA-1 T | 50 µg/mL | 80.02% | 4 days |

| Strain FLY-8 | 100 µg/mL | 64.98% | 5 days |

Photodegradation in Aqueous Systems and on Soil Surfaces

Sunlight can play a crucial role in the degradation of this compound, particularly in aqueous environments and on soil surfaces where the compound is exposed to ultraviolet (UV) radiation. This process, known as photodegradation, involves the absorption of light energy, which can lead to the breaking of chemical bonds and the transformation of the parent compound into various photoproducts.

While specific data on the photodegradation of this compound is limited, studies on other chloroacetamide herbicides provide valuable insights. For example, research on alachlor (B1666766), a structurally related herbicide, demonstrated that it is highly susceptible to photodegradation. researchgate.net In these studies, the half-life of alachlor under photolytic conditions ranged from 1.5 to 2.5 days, with a transformation percentage reaching up to 99.7%. researchgate.net This indicates that photodegradation can be a rapid and effective pathway for the dissipation of chloroacetamide herbicides in the environment.

The efficiency of photodegradation can be influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizing substances in the water or on the soil, and the chemical properties of the compound itself.

Hydrolytic Stability and Chemical Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis is a key factor in its environmental persistence, particularly in aqueous systems.

Research on the hydrolysis of chloroacetamide herbicides has shown that their stability is highly dependent on pH. For instance, the hydrolysis of alachlor follows first-order reaction kinetics, with the lowest half-life observed being 2.2 days and the highest being 5.7 days. researchgate.net This suggests that under certain environmental conditions, hydrolysis can contribute significantly to the degradation of these compounds. The N-dealkylation product of the acid- and base-mediated hydrolysis of alachlor and butachlor, 2-chloro-2′,6′-diethylacetanilide, has been identified as a product of these reactions. nih.govacs.org

Studies on dichloroacetamide safeners, which share structural similarities with this compound, have shown that they undergo both acid- and base-mediated hydrolysis. nih.govacs.org For example, the safener benoxacor (B1667998) has a half-life of 55.0 (±3.7) days at a neutral pH of 7.0, indicating that hydrolysis can be a relevant environmental fate process. nih.gov In more alkaline conditions, such as those found in water treatment processes (pH 10.6-11.0), the hydrolysis of benoxacor is much faster, with a measured half-life of 4.30 (±0.06) days. nih.gov

Influence of Environmental Factors on Degradation (Temperature, Moisture, Soil Type, pH)

The degradation of this compound is not solely dependent on its chemical properties but is also significantly influenced by various environmental factors.

Temperature: Generally, an increase in temperature accelerates the rate of both microbial and chemical degradation processes. mdpi.com For instance, the degradation efficiency of butachlor by Bacillus cereus strain DC-1 was optimized at a temperature of 32.89 °C. nih.gov

Moisture: Soil moisture content is critical for microbial activity. Adequate moisture levels are necessary for microorganisms to thrive and effectively degrade organic compounds.

Soil Type: The physical and chemical properties of soil, such as texture (sand, silt, and clay content), organic matter content, and pH, play a crucial role in the degradation of this compound. For example, the degradation of butachlor by Catellibacterium caeni sp. nov DCA-1T was found to be lower in acidic red soil (pH 4.8) compared to fluvo-aquic soil (pH 6.3) and high sandy soil (pH 8.2), highlighting the significant impact of soil type on biodegradation. researchgate.net

pH: The pH of the soil and water can affect both the rate of chemical hydrolysis and the activity of microbial populations. The optimal pH for the degradation of butachlor by Bacillus cereus strain DC-1 was found to be 7.29. nih.gov At pH values of 5.0 and 11.0, the degradation rates were significantly lower. nih.gov

Environmental Mobility and Distribution

The movement and distribution of this compound in the environment are largely governed by its interaction with soil particles and organic matter.

Sorption to Soil Particles and Organic Matter

Sorption is the process by which a chemical binds to soil particles. This process is critical in determining the mobility of this compound in the soil. Higher sorption leads to lower mobility, reducing the potential for the compound to leach into groundwater.

The sorption of chloroacetamide herbicides like alachlor is influenced by the physicochemical properties of both the herbicide and the soil. researchgate.net Generally, the adsorption of alachlor to soil is relatively low. researchgate.net The process is often characterized as weaker physisorption, which is an exothermic reaction. researchgate.net

Soil organic matter is a key component influencing the sorption of organic compounds. The polarity and aromaticity of the organic matter, as indicated by the (N+O)/C and H/C atomic ratios, can affect sorption. mdpi.com Aromaticity tends to favor sorption, while a higher content of hydrophilic groups can suppress it. mdpi.com For example, research on neonicotinoids showed that the highest sorption rate was observed in soil with a higher content of hydrophobic groups. mdpi.com

The table below illustrates the influence of soil organic matter and clay content on the sorption of the neonicotinoid thiacloprid, providing a comparative insight into the potential sorption behavior of this compound.

| Soil Type | Organic Matter (%) | Clay (%) | Sorption Capacity (KF) [(mg/kg)/(mg/L)]1/n |

| Chernozem (Czech Republic) | 1.14 - 5.03 | 11.4 - 20.3 | 3.28 - 9.96 |

Leaching Potential through Soil Profiles to Groundwater

The potential for this compound to leach through the soil and contaminate groundwater is a significant aspect of its environmental profile. Chloroacetamide herbicides and their derivatives are generally anticipated to be mobile in soils and readily transported into aqueous systems. walisongo.ac.idacs.org This mobility is influenced by several factors, including the compound's solubility in water, its tendency to adsorb to soil particles (sorption), and its persistence in the soil environment (half-life).

The structural similarity of this compound to other chloroacetamides suggests it is likely to be mobile in soil environments. walisongo.ac.idacs.org The process of leaching is complex and dependent on a variety of factors related to the chemical's properties, soil characteristics, and environmental conditions.

Table 1: Factors Influencing the Leaching Potential of this compound

| Factor | Influence on Leaching Potential | Description |

|---|---|---|

| Pesticide Properties | ||

| Water Solubility | High solubility increases leaching potential. | Compounds that readily dissolve in water are more easily carried downward by infiltrating water. |

| Soil Sorption (Koc) | Low sorption increases leaching potential. | Weaker binding to soil organic matter allows the compound to move more freely with soil water. |

| Persistence (Half-life) | Longer half-life increases leaching potential. | Compounds that degrade slowly have more time to move through the soil profile. |

| Soil Characteristics | ||

| Texture | Higher potential in sandy soils. | Coarse-textured soils with large pores allow for rapid water percolation. |

| Organic Matter Content | Lower potential in soils with high organic matter. | Organic matter provides more binding sites for the chemical, reducing its mobility. |

| Site Conditions | ||

| Rainfall/Irrigation | High precipitation increases leaching. | More water moving through the soil profile can carry the compound deeper. |

This table provides a generalized overview of factors affecting leaching. Specific data for this compound is limited.

Volatilization from Soil and Water Surfaces

Volatilization, the process by which a substance evaporates from soil or water into the atmosphere, is another potential transport pathway. However, for chloroacetamide compounds, this pathway is generally considered to be negligible. walisongo.ac.idacs.org The tendency of a chemical to volatilize is often estimated by its Henry's Law constant or its air-water partition coefficient (Kₐw).

Research on structurally similar compounds provides insight into the expected behavior of this compound. For instance, dichloroacetamide safeners, which are structurally related, have been shown to possess small air-water partition coefficients (log Kₐw ranging from -8.4 to -4.9), which suggests that their volatilization is negligible. walisongo.ac.idacs.org This indicates a low tendency to move from water to air.

Table 2: Physicochemical Properties Related to Volatilization

| Property | Value | Implication for Volatilization |

|---|---|---|

| Molecular Weight | 211.69 g/mol nih.gov | Higher molecular weight can sometimes be associated with lower volatility. |

| Air-Water Partition Coefficient (Kₐw) | Expected to be low (by analogy to similar compounds) walisongo.ac.idacs.org | A low Kₐw indicates a preference for remaining in water rather than partitioning to air, suggesting negligible volatilization. walisongo.ac.idacs.org |

Run-off Characteristics and Surface Water Contamination

Surface runoff is a primary mechanism for the transport of agricultural chemicals into streams, rivers, and lakes. Due to their mobility and use in agriculture, chloroacetamide herbicides have been detected in surface water. walisongo.ac.idacs.org The contamination of surface water by this compound through runoff is plausible, particularly given its expected mobility.

The extent of runoff is influenced by the timing and intensity of rainfall or irrigation relative to the application of the parent compound, as well as by land management practices and soil type. Runoff typically contains a mixture of dissolved chemicals and those adsorbed to eroded soil particles. researchgate.net The detection of various chloroacetamide degradates in natural water bodies underscores the importance of runoff as a transport pathway. nih.gov

Key factors that contribute to surface water contamination via runoff include:

High Water Solubility: Enhances transport in the dissolved phase.

Application Rate and Method: Broadcast applications may be more prone to runoff than banded or incorporated applications.

Soil Type: Less permeable soils, such as clays, can lead to increased surface runoff.

Topography: Steeper slopes increase the velocity and volume of runoff.

Vegetative Cover: The presence of vegetation can slow runoff and trap sediment, reducing contamination.

Metabolism and Biotransformation Pathways of 2 Chloro N 2 Ethylphenyl Acetamide

Glutathione (B108866) Conjugation and Mercapturic Acid Pathway

The initial and most critical step in the detoxification of chloroacetamide herbicides in many organisms is conjugation with the tripeptide glutathione (GSH). nih.govunl.edu This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govfao.org The process involves the nucleophilic attack of the glutathione thiolate anion on the electrophilic carbon of the chloroacetamide, leading to the displacement of the chlorine atom and the formation of a glutathione conjugate. unl.edunih.gov This conjugation significantly increases the water solubility of the herbicide and reduces its phytotoxicity. cambridge.org

The resulting glutathione conjugate is not the final product but rather the first step in the mercapturic acid pathway, a major route for the biotransformation of xenobiotics. tandfonline.comnih.govwikipedia.org Following its formation, the glutathione conjugate undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by a γ-glutamyltransferase, followed by the cleavage of the glycine residue by a dipeptidase. This results in the formation of a cysteine conjugate. nih.govresearchgate.net Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to form a mercapturic acid, which is a highly water-soluble and readily excretable end product. tandfonline.comnih.gov

The efficiency of this pathway can vary between different species, which is a key factor in the selective toxicity of chloroacetamide herbicides. fao.org Plants that are tolerant to these herbicides, such as corn, generally exhibit higher levels of glutathione and glutathione S-transferase activity. fao.orgcambridge.org

Identification and Characterization of Major Metabolites

The biotransformation of chloroacetamide herbicides leads to a variety of metabolites in different environmental compartments, such as soil and plants.

In soil, the degradation of chloroacetamide herbicides is primarily mediated by microorganisms. researchgate.net The initial glutathione conjugation pathway is also active in soil microbes. However, further degradation leads to the formation of several key metabolites. For many chloroacetamide herbicides, ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives are major and frequently detected soil metabolites. wisc.edu These metabolites are generally more mobile and less toxic than the parent compounds. acs.org

While specific metabolites for 2-chloro-N-(2-ethylphenyl)acetamide are not documented, based on related compounds, one could anticipate the formation of metabolites derived from the cleavage of the amide bond, potentially leading to compounds like 2-ethylaniline (B167055). researchgate.net The further breakdown of the chloroacetyl group can lead to the formation of sulfinyl acetic acid and sulfonic acid derivatives. The specific mention of N-isopropylaniline as a metabolite in the query suggests a potential misidentification of the parent compound, as this metabolite is characteristic of herbicides containing an N-isopropylphenyl moiety, such as propachlor. cambridge.org

In plants, the primary metabolic pathway for chloroacetamide herbicides is also initiated by glutathione conjugation. nih.govcambridge.org This leads to the formation of various water-soluble metabolites that are often sequestered into the plant's vacuoles. unl.edu The stability of the N-phenyl moiety of chloroacetamides is generally high during the initial stages of metabolism. For instance, in the case of the herbicide acetochlor (B104951), which has a similar N-substituted phenyl ring, the initial metabolic steps keep the 2-ethyl-6-methylaniline portion of the molecule intact. nih.govnih.gov

Over time, the glutathione conjugate can be further processed, leading to the formation of cysteine and malonylcysteine conjugates. cambridge.org While the N-phenyl ring is relatively stable, some cleavage can occur, leading to the formation of aniline (B41778) derivatives, although this is typically a minor pathway in plants compared to the conjugation and sequestration of the intact molecule.

Following the formation of cysteine conjugates through the mercapturic acid pathway, these metabolites can be substrates for another class of enzymes called cysteine S-conjugate β-lyases (or C-S lyases). nih.govnih.gov These enzymes are found in both mammals and bacteria. nih.govmdpi.com The C-S lyase catalyzes a β-elimination reaction, cleaving the carbon-sulfur bond of the cysteine conjugate. nih.gov This reaction produces pyruvate, ammonia, and a reactive thiol-containing fragment. nih.gov

While this pathway can be a route for detoxification, in some cases, the thiol-containing fragment produced can be a reactive and toxic species, representing a bioactivation pathway. researchgate.netnih.gov The activity of bacterial C-S lyases in the soil is an important factor in the environmental fate of chloroacetamide herbicides, contributing to the further breakdown of their metabolites. nih.gov

Aerobic and Anaerobic Transformation Products

The transformation of chloroacetamide herbicides can proceed under both aerobic and anaerobic conditions, leading to different sets of degradation products.

Under aerobic conditions , microbial degradation is a significant process. acs.orgacs.org The pathways generally involve oxidation and cleavage of the side chains, often following initial glutathione conjugation. As mentioned, this leads to the formation of metabolites like ESA and OA derivatives. wisc.eduacs.org

Under anaerobic conditions , which can occur in saturated soils, sediments, and groundwater, the degradation pathways can differ. researchgate.netnih.gov Reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom, can be a significant transformation process for some chlorinated compounds in anaerobic environments. acs.org Studies on various chloroacetamide herbicides have shown that they can be degraded under anaerobic conditions by certain bacteria, which may utilize them as a source of carbon or as electron acceptors in their metabolism. researchgate.netnih.gov The specific anaerobic metabolites of this compound are not documented, but for other chloroacetamides, dechlorinated and hydroxylated derivatives have been identified.

Comparative Biotransformation Across Biological Systems

The biotransformation of chloroacetamide herbicides shows both similarities and differences across various biological systems, such as soil microorganisms and plants.

The initial and primary detoxification mechanism, glutathione conjugation , is a common and crucial pathway in both plants and soil microorganisms. nih.govcambridge.orgacs.org This demonstrates a conserved mechanism for handling these xenobiotics.

However, the subsequent fate of the glutathione conjugates and other metabolites can vary. Plants tend to sequester the conjugated metabolites in their vacuoles, effectively removing them from active metabolic pathways. unl.edu This sequestration is a key aspect of their tolerance mechanism.

Soil microorganisms , on the other hand, are more likely to further mineralize the herbicide, breaking it down into simpler molecules. researchgate.net The diversity of microbial communities in the soil allows for a wider range of enzymatic reactions, leading to a more complete degradation of the herbicide over time. This includes the cleavage of the aromatic ring, which is less common in plant metabolism.

The rate of metabolism also differs significantly. Tolerant plants can metabolize chloroacetamide herbicides relatively quickly, which is essential for their survival. cambridge.org In soil, the rate of degradation is influenced by various environmental factors such as temperature, moisture, pH, and the composition of the microbial community.

Microbial Ecology and 2 Chloro N 2 Ethylphenyl Acetamide Interactions

Isolation and Characterization of 2-chloro-N-(2-ethylphenyl)acetamide-Degrading Microorganisms (Bacteria and Fungi)

The biodegradation of chloroacetamide herbicides is predominantly a microbial process. researchgate.net Numerous bacterial and fungal strains capable of degrading these compounds have been isolated from agricultural soils, often through enrichment techniques using the herbicide as a sole source of carbon or nitrogen. mdpi.comresearchgate.net These microorganisms exhibit a range of metabolic capabilities, with some able to completely mineralize the herbicide and others acting as part of a consortium where degradation is a synergistic effort. mdpi.com

Bacterial strains are the most extensively studied degraders of chloroacetamides. Aerobic bacteria from diverse genera have been identified, showcasing the widespread nature of this metabolic capability. researchgate.netnih.gov For instance, a strain of Paracoccus sp. (FLY-8), isolated from rice paddy soil, has demonstrated the ability to utilize six different chloroacetamide herbicides, including butachlor (B1668075) and acetochlor (B104951), as carbon sources for growth. nih.gov Similarly, studies on soils repeatedly treated with acetochlor and S-metolachlor have identified several dominant bacterial genera associated with their degradation, such as Amycolatopsis, Saccharomonospora, Mycobacterium, and Burkholderia. nih.govsci-hub.box Anaerobic degradation is also a crucial process, particularly in anoxic environments like saturated soils and sediments. acs.org A notable example is the sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5, which can anaerobically degrade acetochlor and other chloroacetamides. acs.org

Fungal degradation of chloroacetamides is considered more complex, often involving a wider array of transformation products. researchgate.netnih.gov The fungus Paecilomyces marquandii has been identified as an effective degrader of chloroacetamide herbicides. researchgate.net

Below is a table summarizing various microorganisms known to degrade chloroacetamide herbicides, which are structurally related to this compound.

| Microorganism | Degraded Herbicide(s) | Type | Key Findings | Reference(s) |

| Paracoccus sp. FLY-8 | Alachlor (B1666766), Acetochlor, Butachlor, Metolachlor (B1676510), etc. | Bacterium | Utilizes herbicides as a sole carbon source; demonstrates complete mineralization pathway. | nih.gov |

| Cupidesulfovibrio sp. SRB-5 | Acetochlor, Alachlor, Butachlor, Metolachlor, etc. | Bacterium | Degrades herbicides under anaerobic, sulfate-reducing conditions. | acs.org |

| Acinetobacter baumannii DT | Chloroacetamides | Bacterium | Effective degrader of chloroacetamide herbicides. | researchgate.netnih.gov |

| Sphingobium baderi DE-13 | Chloroacetamides | Bacterium | Effective degrader of chloroacetamide herbicides. | researchgate.netnih.gov |

| Amycolatopsis sp. | Acetochlor, S-metolachlor | Bacterium | Associated with preferential degradation of S-enantiomers. | nih.govsci-hub.box |

| Saccharomonospora sp. | Acetochlor, S-metolachlor | Bacterium | Plays a pivotal role in the preferential degradation of S-enantiomers. | nih.govsci-hub.box |

| Paecilomyces marquandii | Chloroacetamides | Fungus | Known fungal degrader of this herbicide class. | researchgate.netnih.gov |

| Mixed Bacterial Cultures | Acetochlor, Pretilachlor | Bacteria | Synergistic degradation observed; faster than individual strains. | researchgate.net |

Catabolic Pathways and Enzyme Systems Involved in Biodegradation (e.g., catechol 2,3-oxygenase)

The microbial breakdown of chloroacetamide herbicides proceeds through distinct catabolic pathways that depend on the microorganism and the prevailing environmental conditions (aerobic vs. anaerobic). These pathways involve a series of enzymatic reactions that transform the parent molecule into less complex, and often less toxic, intermediates. researchgate.net

Under aerobic conditions, the degradation pathway for chloroacetamides typically begins with an N/C-dealkylation reaction. researchgate.netnih.gov This initial step is often catalyzed by enzymes such as cytochrome P450 monooxygenases. sci-hub.box Following dealkylation, the resulting aromatic intermediate, such as 2-ethylaniline (B167055) (a likely metabolite from this compound), undergoes hydroxylation and subsequent cleavage of the aromatic ring. nih.govnih.gov For example, the complete mineralization of butachlor by Paracoccus sp. FLY-8 involves its conversion to 2,6-diethylaniline, which is then degraded via aniline (B41778) and catechol. The catechol intermediate is further processed through an ortho-cleavage pathway, a common route for the breakdown of aromatic compounds. nih.gov

In contrast, under anaerobic conditions, the initial step is often reductive dechlorination. researchgate.net The sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 degrades acetochlor through a novel anaerobic pathway where sulfide, produced from sulfate (B86663) reduction, abiotically attacks the carbon-chlorine bond. The resulting intermediates are then further degraded by the bacterium. acs.org

The key enzymes implicated in these catabolic pathways include:

Amidase and Hydrolase: These enzymes are crucial for cleaving the amide bond in the chloroacetamide structure. researchgate.netnih.gov

Cytochrome P450 Oxygenase: This enzyme family is pivotal in the initial N-dealkylation and hydroxylation steps of the aromatic ring. researchgate.netsci-hub.box

Reductase and Ferredoxin: These are involved in the electron transfer processes necessary for reductive dechlorination and other steps. researchgate.netnih.gov

Catechol Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase (for ortho-cleavage) and catechol 2,3-dioxygenase (for meta-cleavage), are essential for cleaving the aromatic ring of catechol intermediates, a critical step leading to complete mineralization. nih.gov

Impact of this compound on Soil Microbial Communities and Activities (e.g., nitrifying bacteria, cellulose (B213188) decomposers)

The introduction of biologically active compounds like herbicides into the soil can cause shifts in the structure and function of native microbial communities. isws.org.in While some microorganisms can degrade herbicides, others may be inhibited by their presence. The application of chloroacetamide herbicides has been shown to cause both quantitative and qualitative changes in soil microbial populations. isws.org.inagrojournal.org

Studies on herbicides like butachlor and S-metolachlor have reported a temporary reduction in the populations of total heterotrophic bacteria, fungi, and actinomycetes following application. isws.org.inijcmas.com This inhibitory effect is typically dose-dependent, with higher concentrations causing a more significant decrease. isws.org.in However, these populations often recover over time, with recovery periods ranging from a few weeks to months, suggesting that the soil microbiome has a degree of resilience. agrojournal.orgijcmas.com In some cases, an increase in the proportion of spore-forming bacteria is observed, which is an indicator of microbial response to environmental stress. agrojournal.org

Certain microbial groups are particularly sensitive. Nitrifying bacteria, which are crucial for the nitrogen cycle, are often reported to be susceptible to the effects of various herbicides. agrojournal.org The application of chloroacetamides has been found to suppress ammonifying microorganisms and those that immobilize mineral nitrogen. agrojournal.org The impact on soil enzymatic activity, a key indicator of soil health, has also been documented. Application of S-metolachlor was found to decrease the activity of dehydrogenase, protease, phosphatase, and urease in a dose-dependent manner, with recovery times varying for each enzyme. mdpi.com

The table below summarizes the observed effects of related chloroacetamide herbicides on soil microbial parameters.

| Herbicide | Microbial Parameter | Observed Effect | Duration/Recovery | Reference(s) |

| S-metolachlor | Ammonifying & N-immobilizing microbes | Suppression | Adaptation period of ~35 days | agrojournal.org |

| Butachlor | Total heterotrophic bacteria, fungi, actinomycetes | Significant reduction at higher concentrations | Recovery within 30 days at field rates | isws.org.in |

| Acetochlor | Bacteria, fungi, actinomycetes | Temporary adverse effects, especially on bacteria | Recovery beyond 40 days after application | ijcmas.com |

| S-metolachlor | Dehydrogenase activity | Decrease | Recovery took more than 21 days | mdpi.com |

| S-metolachlor | Protease activity | Decrease | Recovery took more than 21 days | mdpi.com |

| S-metolachlor | Urease activity | Decrease | Recovery after 7 days | mdpi.com |

Influence of Soil Properties on Microbial Degradation Efficiency

The efficiency of microbial degradation of this compound and related compounds in soil is not solely dependent on the microorganisms themselves but is also heavily influenced by the physicochemical properties of the soil matrix. nih.gov Key factors include soil organic matter content, pH, and moisture. nih.govwur.nl

Soil Organic Matter and Clay Content: The performance and bioavailability of soil-applied herbicides are often inversely related to the organic matter and clay content. wur.nl Chloroacetamide herbicides adsorb to soil organic matter and clay particles, a process that reduces their concentration in the soil solution and thus their availability for microbial uptake and degradation. nih.govmdpi.com Therefore, in soils with high organic matter or clay content, the degradation rate may be slower due to this sequestration.

Soil pH: Soil pH affects both the chemical stability of the herbicide and the activity of microbial populations. Studies on S-metolachlor have shown that its dissipation is faster in alkaline soils compared to acidic soils, which was correlated with increased microbial biomass and enzymatic activity at higher pH. mdpi.com For other pesticides, degradation has also been shown to be significantly slower in acidic soils, primarily due to the inhibition of microbial activity at low pH. nih.gov

Soil Moisture: Water is essential for microbial life and activity. Soil moisture content plays a critical role in the microbial degradation of herbicides. For S-metolachlor, mineralization rates were found to increase significantly with rising soil moisture, with the highest rates observed in saturated soil. scielo.brawsjournal.org This is because higher moisture levels facilitate microbial activity and the diffusion of the herbicide to the microbial cells.

Advanced Analytical Methodologies for 2 Chloro N 2 Ethylphenyl Acetamide Detection and Quantification

Chromatographic Techniques for Residue Analysis (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are the cornerstone for the residue analysis of chloroacetamide herbicides, offering high separation efficiency and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most widely employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of thermally stable and volatile compounds like 2-chloro-N-(2-ethylphenyl)acetamide. When coupled with MS, it provides definitive identification and quantification. Methods have been developed for a range of chloroacetamide herbicides in matrices like soil and water. rsc.orgusda.gov For instance, a molecularly imprinted solid-phase extraction (MISPE) method coupled with GC has been successfully used for the simultaneous determination of four chloroacetamide herbicides in soil, achieving low limits of detection (LOD) in the range of 0.0005–0.025 mg kg⁻¹. rsc.org Another approach, solid-phase microextraction (SPME) coupled with GC-MS, has been optimized for analyzing chloroacetamides in water, reaching detection limits of 0.25 μg L⁻¹. usda.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for less volatile or thermally labile metabolites. routledge.com It is often coupled with Diode-Array Detection (DAD) or mass spectrometry. Reverse-phase (RP) HPLC is a common mode of separation for this class of compounds. sielc.com For example, a method combining magnetic molecularly imprinted solid-phase extraction (MMISPE) with HPLC has been developed for the analysis of chloroacetamide herbicides in environmental water samples, demonstrating good linearity over a concentration range of 0.1-200 μg L⁻¹ and achieving low detection limits of 0.03–0.06 μg L⁻¹. bohrium.comnih.gov

Table 1: Exemplary Chromatographic Conditions for Chloroacetamide Herbicide Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Typically a non-polar or semi-polar capillary column (e.g., DB-5ms) | Reverse-phase column (e.g., C18) |

| Mobile Phase | - | Acetonitrile/Water mixture sielc.com |

| Detector | Mass Spectrometer (MS) rsc.orgusda.gov, Electron Capture Detector (ECD) researchgate.net | Mass Spectrometer (MS), Diode-Array Detector (DAD) routledge.com |

| Injection | Split/splitless injector, Thermal desorption for SPME usda.gov | Autosampler |

| Typical LODs | 0.0005–0.025 mg kg⁻¹ (in soil) rsc.org | 0.03–0.06 μg L⁻¹ (in water) nih.gov |

This table presents typical parameters based on methods for the broader class of chloroacetamide herbicides.

Spectroscopic Approaches for Structural Elucidation of Metabolites

Understanding the metabolic fate of this compound is crucial for a complete environmental and toxicological assessment. The degradation of chloroacetamide herbicides in organisms and the environment can lead to various metabolites. researchgate.netnih.gov The primary metabolic pathways for related compounds involve N/C-dealkylation and dechlorination, followed by hydroxylation of the aromatic ring. researchgate.netnih.govnih.gov

For this compound, the expected metabolic pathway would likely lead to intermediates such as 2-ethylaniline (B167055). Further bioactivation can result in the formation of reactive benzoquinone imine products. nih.govsemanticscholar.org

The structural elucidation of these often-complex metabolites relies heavily on advanced spectroscopic techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of metabolites. Tandem MS (MS/MS) experiments are used to fragment the metabolite ions, providing structural clues based on the fragmentation patterns. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI), has been used effectively to identify metabolites of structurally similar herbicides like metolachlor (B1676510). nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, revealing the connectivity of atoms and stereochemistry. Advances such as high-field magnets (e.g., 800 MHz) and cryogenic probes have significantly enhanced sensitivity, allowing for the analysis of sub-milligram quantities of isolated metabolites. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used alongside experimental methods. DFT can predict NMR chemical shifts, which can then be compared with experimental data to confirm or differentiate between possible structures. nih.gov

The combined use of these spectroscopic methods provides a powerful toolkit for identifying and confirming the structures of metabolites formed from this compound in various biological and environmental systems.

Development of Novel Detection Sensors (e.g., Molecularly Imprinted Polymers, Electrochemical Sensors)

While chromatographic methods are highly accurate, they can be time-consuming and require laboratory-based instrumentation. This has driven the development of rapid, selective, and field-deployable sensors for real-time monitoring.

Molecularly Imprinted Polymers (MIPs) are synthetic receptors tailor-made to bind a specific target molecule. exlibrisgroup.comnih.gov Often called "plastic antibodies," MIPs are created by polymerizing functional monomers around a template molecule (in this case, this compound or a close structural analog). nih.gov After the template is removed, cavities are left that are complementary in size, shape, and chemical functionality to the target analyte. exlibrisgroup.com MIPs have been successfully developed for various herbicides, including chloroacetamides, and used as selective recognition elements in sensors. rsc.orgnih.govmdpi.com These polymers offer high selectivity, stability, and low production costs. exlibrisgroup.com

Electrochemical Sensors offer high sensitivity, rapid response, and potential for miniaturization. mdpi.comyoutube.com These sensors measure changes in electrical signals (e.g., current, potential, impedance) upon the interaction of the analyte with a modified electrode surface. mdpi.com For herbicide detection, electrodes can be modified with graphene-based materials to enhance surface area and conductivity or with MIPs to confer selectivity. azonano.commdpi.com An electrochemical impedance sensor for the related chloroacetamide alachlor (B1666766), based on an imprinted polymer receptor, demonstrated a very low limit of detection of 0.78 nM and high selectivity. researchgate.net

Table 2: Overview of Novel Sensor Technologies for Chloroacetamide Herbicide Detection

| Sensor Type | Recognition Element | Principle of Detection | Advantages | Representative LOD |

|---|---|---|---|---|

| MIP-based Sensor | Molecularly Imprinted Polymer (MIP) exlibrisgroup.com | Binding of the target analyte to specific cavities causes a measurable change (e.g., optical, mass-based). exlibrisgroup.com | High selectivity and stability, low cost. nih.gov | N/A (used for extraction) rsc.org |

| Electrochemical Sensor | Modified Electrode (e.g., Graphene, MIP) azonano.commdpi.com | The interaction between the analyte and the electrode surface alters an electrochemical signal (e.g., impedance, current). mdpi.com | High sensitivity, rapid response, portability. mdpi.com | 0.78 nM (for Alachlor) researchgate.net |

This table summarizes sensor technologies developed for the broader class of chloroacetamide herbicides.

Sample Preparation and Extraction Methodologies for Diverse Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices like soil, water, and biological tissues, and to remove interfering substances prior to analysis.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. researchgate.net A significant advancement in this area is Molecularly Imprinted Solid-Phase Extraction (MISPE) . rsc.org This method uses molecularly imprinted polymers as the sorbent material, providing superior selectivity compared to conventional sorbents like C18. rsc.org MISPE has been shown to effectively extract chloroacetamide herbicides from soil samples with mean recoveries between 80.6% and 90.2%. rsc.org

A particularly innovative approach is the use of Amphiphilic Magnetic Molecularly Imprinted Polymers (MMIPs) . bohrium.comnih.gov These materials combine the selectivity of MIPs with the convenience of magnetic separation. The Fe₃O₄ core allows for easy separation of the sorbent from the sample solution using an external magnet, simplifying the extraction process. bohrium.com This MMISPE methodology, when coupled with HPLC, has been successfully applied to extract chloroacetamide herbicides from environmental water samples with recoveries ranging from 82.1% to 102.9%. bohrium.comnih.gov

Dispersive Solid-Phase Extraction (dSPE) is another popular technique, most notably as the cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.nethpst.cz In this approach, a soil or biological sample is first extracted with a solvent (typically acetonitrile), and then salts are added to induce phase separation. hpst.cz An aliquot of the organic extract is then "cleaned up" by adding a mixture of dSPE sorbents (e.g., PSA, C18, GCB) which remove specific interferences before analysis by GC-MS/MS or LC-MS/MS. researchgate.net This method has been optimized for six chloroacetamide herbicides in soil, yielding average recoveries of 87.7% to 108.0%. researchgate.net

Table 3: Performance of Advanced Extraction Methods for Chloroacetamide Herbicides

| Method | Matrix | Analytes | Recovery | RSD |

|---|---|---|---|---|

| MISPE-GC rsc.org | Soil | Alachlor, Acetochlor (B104951), Pretilachlor, Metolachlor | 80.6 - 90.2% | < 8% |

| MMISPE-HPLC bohrium.comnih.gov | Water | Chloroacetamide Herbicides | 82.1 - 102.9% | < 7% |

| dSPE-GC-MS/MS researchgate.net | Soil | Acetochlor, Alachlor, Metolachlor, etc. | 87.7 - 108.0% | 3.8 - 10.9% |

This table presents performance data for methods developed for the broader class of chloroacetamide herbicides.

Application of Machine Learning in Predictive Analytical Models for Compound Concentration

Machine learning (ML) is an emerging field in analytical chemistry that offers the potential to create predictive models for compound concentration, enhancing the speed and efficiency of environmental monitoring. mdpi.commoldstud.com While specific applications for predicting the concentration of this compound are not yet widely published, the principles and methodologies are well-established in the broader context of herbicide and pesticide analysis. researchgate.netnih.govnumberanalytics.com

The core idea is to use ML algorithms to learn the relationship between instrumental data and known analyte concentrations. numberanalytics.com A predictive model can be trained on a large dataset comprising, for example, the full output from a sensor array or a chromatographic run, paired with the corresponding known concentration of the herbicide. Once trained, the model can predict the concentration of the compound in new, unknown samples based solely on their instrumental response. numberanalytics.com

Potential Applications:

Sensor Data Analysis: ML models can analyze the complex, multi-variable response from electrochemical sensors or sensor arrays to predict herbicide concentrations, potentially correcting for interferences and drift. moldstud.com

Chromatographic Data Interpretation: Instead of relying on simple peak height or area, an ML model could analyze the entire chromatogram or mass spectrum to predict concentration, potentially improving accuracy in the presence of overlapping peaks or matrix effects.

Predicting Environmental Hotspots: By integrating analytical data with environmental factors (e.g., soil type, weather patterns, application rates), ML models can predict areas at high risk for contamination, enabling more targeted and efficient monitoring efforts. nih.govigrownews.com

Algorithms such as Random Forest and Support Vector Machines have been used to build predictive models for herbicide activity and classification. researchgate.netnih.gov Applying these data-driven approaches to quantitative analysis could significantly reduce the reliance on traditional calibration methods and enable faster, more proactive environmental monitoring. nih.gov

Herbicide Resistance and 2 Chloro N 2 Ethylphenyl Acetamide: Mechanisms and Management in Agroecosystems

Documented Cases of Resistance in Weedy Species (e.g., Lolium rigidum)

Resistance to chloroacetamide herbicides, including 2-chloro-N-(2-ethylphenyl)acetamide, has been documented in several weedy species, with rigid ryegrass (Lolium rigidum) being a prominent example. cambridge.org This winter annual weed is a major problem in Australian cropping systems, causing substantial yield losses. mdpi.com Globally, Lolium rigidum has developed resistance to numerous herbicide groups, making its control increasingly difficult. mdpi.com

Studies in Australia have confirmed cross-resistance to various chloroacetamides in Lolium rigidum biotypes that were already resistant to other herbicides. cambridge.org Research comparing several resistant and susceptible biotypes demonstrated varying levels of resistance to metolachlor (B1676510), a representative chloroacetamide. For instance, biotype SLR5 showed a 6.9-fold resistance to metolachlor compared to the susceptible VLR1 biotype. cambridge.org This indicates a high probability of cross-resistance to other chloroacetamides within herbicide-resistant rigid ryegrass populations. cambridge.org

In Europe, particularly in Spain, resistance in Lolium rigidum to herbicides that inhibit very-long-chain fatty acid synthesis (VLCFAS), the mode of action for chloroacetamides, has been reported in populations that are already resistant to other herbicide groups like ACCase and ALS inhibitors. nih.gov This highlights the complex nature of multiple and cross-resistance in this weed species. nih.gov

**Table 1: Documented Resistance to Chloroacetamides in *Lolium rigidum***

| Biotype | Herbicide | Resistance Factor (Compared to Susceptible Biotype VLR1) | Reference |

|---|---|---|---|

| SLR5 | Metolachlor | 6.9-fold | cambridge.org |

| SLR31 | Metolachlor | 5.2-fold | cambridge.org |

| SLR10 | Metolachlor | 2.5-fold | cambridge.org |

| NLR12 | Metolachlor | 2.1-fold | cambridge.org |

| VLR69 | Metolachlor | 1.9-fold | cambridge.org |

| SLR5 | Alachlor (B1666766) | 6.7-fold | cambridge.org |

| SLR31 | Alachlor | 5.9-fold | cambridge.org |

| SLR10 | Alachlor | 2.4-fold | cambridge.org |

| VLR69 | Alachlor | 1.6-fold | cambridge.org |

| SLR5 | Propachlor | 7.2-fold | cambridge.org |

| SLR31 | Propachlor | 7.2-fold | cambridge.org |

| SLR10 | Propachlor | 3.0-fold | cambridge.org |

| VLR69 | Propachlor | 2.5-fold | cambridge.org |

Mechanisms of Resistance to this compound and Chloroacetanilides

Herbicide resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govcroplife.org.au

Target-Site Resistance (TSR): This mechanism involves a modification of the herbicide's target protein, preventing the herbicide from binding effectively. nih.gov This can be due to genetic mutations that alter the structure of the target enzyme. nih.gov While TSR is a common mechanism for many herbicide groups, its role in resistance to chloroacetamides is less prominent.

Non-Target-Site Resistance (NTSR): NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govcroplife.org.au This is the primary mechanism of resistance to chloroacetamide herbicides. nih.govsemanticscholar.org Key NTSR mechanisms include:

Enhanced Metabolism: This is a crucial NTSR mechanism where the weed plant detoxifies the herbicide at a faster rate. nih.govcambridge.org This process often involves enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov These enzymes modify the herbicide molecule, making it less toxic and more easily sequestered or broken down. cambridge.org Studies have shown that enhanced metabolism can confer resistance to multiple herbicide classes with different modes of action. semanticscholar.org For instance, the inhibition of P450 enzymes with malathion (B1675926) has been shown to partially reverse resistance to some herbicides in Lolium rigidum. nih.govnih.gov

Reduced Absorption or Translocation: The weed may absorb less of the herbicide or be less efficient at moving it to the target site within the plant. nih.gov

Sequestration: The herbicide can be moved into plant vacuoles or bound to cell walls, effectively isolating it from its target site. nih.gov

The complexity of NTSR, particularly metabolic resistance, makes it a significant challenge for weed management as it can lead to broad cross-resistance patterns. nih.gov

Cross-Resistance Patterns with Other Herbicides

A critical concern with resistance to this compound and other chloroacetanilides is the high potential for cross-resistance to herbicides from different chemical classes and with different modes of action. cambridge.org This phenomenon occurs when a single resistance mechanism, often enhanced metabolism, confers resistance to a range of herbicides. hracglobal.com

Lolium rigidum populations resistant to chloroacetamides have frequently been found to also be resistant to herbicides that inhibit acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase). cambridge.orgnih.govnih.gov This is often due to NTSR mechanisms, as the target sites for these herbicide groups are different. semanticscholar.orghracglobal.com For example, a study on Lolium rigidum biotypes showed that those with cross-resistance to the ALS-inhibiting herbicide chlorsulfuron (B1668881) had an enhanced rate of herbicide metabolism, similar to the detoxification system found in wheat. cambridge.org

The table below illustrates the complexity of cross-resistance in a single weed species.

Table 2: Cross-Resistance Profile of a Lolium rigidum Biotype (SLR31)

| Herbicide Class | Herbicide | Resistance Status | Reference |

|---|---|---|---|

| Chloroacetamide | Metolachlor | Resistant | cambridge.org |

| Sulfonylurea (ALS inhibitor) | Chlorsulfuron | Resistant | hracglobal.com |

| Aryloxyphenoxypropionate (ACCase inhibitor) | Diclofop-methyl | Resistant | hracglobal.com |

| Dinitroaniline | Trifluralin | Resistant | hracglobal.com |

This broad-spectrum resistance severely limits the chemical options available for effective weed control.

Implications for Weed Management Strategies and Agronomic Practices

The evolution of herbicide resistance to this compound and other herbicides necessitates a shift away from reliance on single chemical solutions towards integrated weed management (IWM) systems. croplife.org.augrowiwm.org IWM combines various control methods to manage weed populations in a sustainable and effective manner. frontiersin.org

Key components of an IWM strategy to manage chloroacetamide-resistant weeds include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action and using tank mixtures of effective herbicides can help delay the evolution of resistance. croplife.org.aucambridge.org It is crucial to use herbicides at their full recommended rates to maximize efficacy. croplife.org.au

Cultural Practices:

Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of weeds and allows for the use of a wider range of herbicides and management practices. growiwm.orgresearchgate.net

Enhanced Crop Competition: Using competitive crop varieties, increasing seeding rates, and optimizing fertilizer placement can help suppress weed growth. researchgate.netnih.gov

Harvest Weed Seed Control (HWSC): This involves collecting and destroying weed seeds during harvest to reduce the weed seed bank for the following season. nih.gov

Mechanical and Physical Control: Tillage can be used to control emerged weeds and bury weed seeds. growiwm.org In some systems, mowing or grazing can also be effective. youtube.com

Monitoring and Record Keeping: Regularly scouting fields to identify weed escapes and keeping detailed records of herbicide applications and weed populations are essential for early detection and management of resistance. croplife.org.au

By implementing a diverse and integrated approach, growers can reduce the selection pressure for herbicide resistance and maintain the long-term effectiveness of herbicides like this compound. researchgate.netnih.gov

Chemical Remediation and Detoxification Strategies for 2 Chloro N 2 Ethylphenyl Acetamide

Nucleophilic Substitution Reactions for Detoxification (e.g., with Thiourea, Glutathione)

The detoxification of 2-chloro-N-(2-ethylphenyl)acetamide can be achieved through nucleophilic substitution reactions, where the chlorine atom—a good leaving group—is displaced by a nucleophile. This process is a primary detoxification pathway for many chloroacetamide herbicides in biological systems and can be harnessed for environmental remediation.

Thiourea: The reaction of N-aryl 2-chloroacetamides with nucleophiles like thiourea is a known chemical transformation. The sulfur atom in thiourea acts as a potent nucleophile, attacking the carbon atom bonded to the chlorine in the acetamide (B32628) side chain. This reaction typically results in the formation of an isothiuronium salt, effectively replacing the chlorine atom and altering the molecule's chemical properties, which can lead to a reduction in its toxicity.

Glutathione (B108866) (GSH): In biological systems, the conjugation of chloroacetamide herbicides with glutathione is a crucial detoxification mechanism, often catalyzed by glutathione S-transferase (GST) enzymes. illinois.edunih.govfrontiersin.org This process involves the nucleophilic attack by the thiol group (-SH) of glutathione on the electrophilic carbon of the chloroacetamide. frontiersin.org This reaction forms a glutathione conjugate, which is more water-soluble and less toxic than the parent compound. illinois.edu The resulting conjugate can be further metabolized and sequestered within plant vacuoles or excreted by organisms. illinois.eduresearchgate.net The effectiveness of this detoxification pathway is a key factor in the selectivity of chloroacetamide herbicides, as tolerant plant species often exhibit higher levels of GST activity. nih.govnih.gov This naturally occurring detoxification process serves as a model for engineered remediation strategies.

The general mechanism for the nucleophilic substitution of the chloro- group in this compound by a nucleophile (Nu⁻) is illustrated in the following reaction:

Cl-CH₂-C(=O)NH-Ar + Nu⁻ → Nu-CH₂-C(=O)NH-Ar + Cl⁻

(where Ar represents the 2-ethylphenyl group)

This reaction pathway underscores the potential of using sulfur-based nucleophiles in chemical remediation approaches to neutralize the toxic effects of this compound and related compounds.

Catalytic Transformation Mechanisms in Environmental Matrices

In environmental matrices such as soil and water, this compound can undergo various catalytic transformations that contribute to its degradation. These processes can be either biotic, mediated by microorganisms, or abiotic, catalyzed by components of the soil matrix like metal oxides and clay minerals.

Microbial degradation is a significant pathway for the breakdown of chloroacetamide herbicides in the environment. researchgate.netsemanticscholar.org Soil microorganisms can produce enzymes that catalyze the dechlorination and subsequent degradation of these compounds. For instance, some bacteria can utilize chloroacetamides as a carbon source, initiating the degradation by cleaving the C-Cl bond. researchgate.net The degradation pathway often involves N-dealkylation and dechlorination, leading to the formation of less complex and less toxic intermediates like 2,6-diethylaniline, which can be further mineralized. researchgate.netsemanticscholar.org

Abiotic degradation can also play a role. The hydrolysis of chloroacetamides can be catalyzed by acidic or basic conditions, which may be present in certain soil microenvironments. acs.org This process involves the replacement of the chlorine atom with a hydroxyl group, forming a hydroxy-acetamide derivative. The rate and mechanism of hydrolysis can be influenced by the specific structure of the chloroacetamide. acs.org Clay minerals and metal oxides in soil can act as catalysts, facilitating hydrolysis and other degradation reactions on their surfaces.

Photocatalytic Degradation with Semiconductor Catalysts (e.g., Titanium Dioxide)

Photocatalytic degradation using semiconductor catalysts, such as titanium dioxide (TiO₂), represents a promising advanced oxidation process for the complete mineralization of recalcitrant organic pollutants like this compound. mdpi.comsci-hub.box This technology utilizes the ability of a semiconductor to generate highly reactive oxygen species (ROS) upon irradiation with light of suitable energy.

When TiO₂ is illuminated with UV light, it absorbs photons, leading to the promotion of an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then react with water and oxygen molecules adsorbed on the catalyst surface to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH). These radicals are non-selective and can attack and degrade a wide range of organic molecules.

The degradation of chloroacetamide herbicides like metolachlor (B1676510) and butachlor (B1668075) using TiO₂ has been demonstrated to be effective. sci-hub.boxmdpi.com The process typically involves reactions such as hydroxylation and dealkylation, breaking down the parent molecule into smaller, less harmful intermediates, and ultimately, to CO₂, H₂O, and mineral acids. sci-hub.box The efficiency of photocatalytic degradation can be influenced by several factors, including the pH of the solution, the concentration of the catalyst, and the intensity of the light source. mdpi.commdpi.com

The table below summarizes findings from photocatalytic degradation studies of similar chloroacetamide herbicides, providing insights into the potential conditions for degrading this compound.

| Compound | Catalyst | Light Source | Key Findings | Reference |

|---|---|---|---|---|

| Metolachlor | TiO₂ (powder and thin films) | Solar Simulator | Powdered TiO₂ was more efficient (t₁/₂ = 21 min) than thin films (t₁/₂ = 52 min). Degradation occurred via hydroxylation and dealkylation. | sci-hub.box |

| Butachlor | TiO₂ and ZnO | Visible Light | TiO₂ showed higher degradation (98.5%) compared to ZnO (96.3%). Degradation was more effective in basic conditions. | mdpi.com |

| Various Herbicides (including Metolachlor) | TiO₂ films on alumina balls | UV-A | Demonstrated effective degradation of several herbicides, highlighting the versatility of TiO₂ photocatalysis. | researchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TiO₂ and Ti-pillared clay | Not Specified | Both materials were effective in degrading the pesticide, with performance linked to the titanium content. |

Role of Dissolved Organic Matter and Surfactants in Compound Mobility and Remediation

The mobility and bioavailability of this compound in soil and water are significantly influenced by the presence of dissolved organic matter (DOM) and surfactants. These substances can alter the compound's partitioning between the solid, aqueous, and non-aqueous phases, which in turn affects its potential for remediation.

Surfactants: Surfactants, or surface-active agents, can be used to enhance the remediation of soils contaminated with hydrophobic compounds. mdpi.comnih.gov At concentrations above the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate non-polar molecules like this compound, increasing their solubility in water. researchgate.net This process, known as micellar solubilization, is the basis for surfactant-enhanced soil washing, where an aqueous surfactant solution is flushed through the contaminated soil to extract the pollutant. researchgate.netumich.edu The effectiveness of this technique depends on the type of surfactant (anionic, cationic, or non-ionic), its concentration, and the properties of the soil and the contaminant. mdpi.com

The table below illustrates the effects of different surfactants on the remediation of pesticide-contaminated soil.

| Pesticide | Surfactant(s) | Key Findings | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Sodium dodecyl sulphate (SDS), Brij 30 | Anionic surfactant (SDS) was more effective, removing up to 80% of the pesticide in two washing steps. | researchgate.net |

| Tetrachloroethylene (PCE) | POE (20) sorbitan monooleate, Sodium sulfosuccinates | Achieved >90% removal of residual PCE through both micellar solubilization and mobilization of the non-aqueous phase. | umich.edu |

| General Oil Contaminants | Nonionic, anionic, biological, and mixed surfactants | Surfactants enhance remediation by reducing interfacial tension and promoting solubilization. Biosurfactants and mixed systems are particularly promising. | nih.gov |

Future Research Directions and Unanswered Questions in 2 Chloro N 2 Ethylphenyl Acetamide Studies

Elucidation of Complete Catabolic Pathways under Defined Cultural Conditions

The microbial degradation of chloroacetamide herbicides is a primary mechanism for their dissipation in the environment. However, the specific microorganisms and enzymatic pathways responsible for the breakdown of 2-chloro-N-(2-ethylphenyl)acetamide have not been fully elucidated. Future research must focus on isolating and characterizing microbial communities and pure cultures capable of utilizing this compound as a source of carbon and energy.

Studies on related chloroacetamides have revealed that degradation in aerobic bacteria often begins with N/C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. nih.gov In contrast, anaerobic degradation is typically initiated by dechlorination. nih.gov Key enzymes such as amidases, hydrolases, and cytochrome P450 oxygenases have been implicated in the catabolism of these herbicides. nih.gov

A critical research objective is to determine if similar pathways are involved in the breakdown of this compound. This involves laboratory studies under controlled conditions to identify intermediate metabolites and final degradation products. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) will be essential for tracking the compound's transformation. Furthermore, identifying the specific genes and enzymes responsible for each catabolic step will provide a deeper understanding of the degradation mechanism.

Table 1: Examples of Microbial Strains Capable of Degrading Chloroacetamide Herbicides

| Microbial Strain | Degraded Compound(s) | Key Findings |

|---|---|---|

| Candida xestobii | Metolachlor (B1676510), Alachlor (B1666766), Acetochlor (B104951) | Degraded 60% of added metolachlor within 4 days and mineralized up to 25% to CO2. nih.gov |

| Bacillus simplex | Metolachlor | Biodegraded 30% of metolachlor after 5 days of growth in minimal medium. nih.gov |

| Acinetobacter baumannii DT | Chloroacetamides | Mentioned as an effective degrader of chloroacetamide herbicides. nih.gov |

| Sphingobium baderi DE-13 | Chloroacetamides | Identified as a microbial strain capable of degrading chloroacetamide herbicides. nih.gov |

This table is interactive and can be sorted by column.

Long-term Environmental Persistence and Metabolite Fate in Diverse Ecosystems

The long-term persistence of this compound and its transformation products in various environmental compartments is largely unknown. Chloroacetamide metabolites can be more mobile and persistent than the parent compounds, leading to potential contamination of groundwater. wisc.edu For instance, ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives of chloroacetamides are frequently detected in water systems. acs.org

Future research should involve long-term field and laboratory studies to assess the persistence of this compound in different soil types and under varying climatic conditions. Key factors influencing its fate, such as soil organic matter content, pH, moisture, and temperature, need to be systematically investigated. It is crucial to identify its major metabolites in soil and water and to evaluate their mobility, persistence, and potential for leaching into groundwater.

Understanding the compound's sorption-desorption behavior in soil and sediment is also critical for predicting its environmental distribution. The half-life of the compound and its metabolites in soil and aquatic systems needs to be determined to accurately model its environmental risk.

Table 2: Environmental Half-Life of Related Chloroacetamide Herbicides

| Compound | Environmental Condition | Half-Life |

|---|---|---|

| S-metolachlor | Aerobic soil | < 30 days |

| Acetochlor | Anaerobic sandy loam soil | ~230 days (registrant-calculated) |

| Acetochlor | Anaerobic silt loam, silty clay loam, sandy loam | 17.3 - 20.4 days |

| Acetochlor | Field dissipation (sandy soil) | < 3 days |

This table is interactive and can be sorted by column.

Enhanced Bioremediation and Phytoremediation Technologies for Compound Mitigation

Developing effective and environmentally friendly technologies for the remediation of sites contaminated with this compound is a key research priority. Bioremediation, which utilizes the metabolic capabilities of microorganisms, and phytoremediation, which uses plants to remove, degrade, or contain contaminants, are promising approaches. awsjournal.org